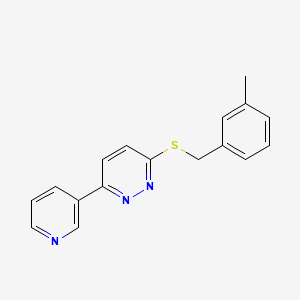

3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine

Description

3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine is a pyridazine derivative featuring a thioether linkage at position 3, substituted with a 3-methylbenzyl group, and a pyridin-3-yl moiety at position 4. Pyridazines are known for their role in drug design, often contributing to hydrogen bonding and π-π stacking interactions with biological targets.

Properties

IUPAC Name |

3-[(3-methylphenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S/c1-13-4-2-5-14(10-13)12-21-17-8-7-16(19-20-17)15-6-3-9-18-11-15/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOYRAQJCZEOSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves the reaction of 3-methylbenzyl chloride with 6-(pyridin-3-yl)pyridazine-3-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It may be used in studies investigating the biological activity of pyridazine derivatives.

Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural and physicochemical differences between 3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine and related compounds:

*Calculated based on molecular formula (C16H15N3S).

Key Observations :

- Core Heterocycle : The target compound retains a pyridazine core, whereas the triazolo-pyridazine analog () incorporates a fused triazole ring, likely enhancing rigidity and binding affinity.

- Position 3 Substituent : The 3-methylbenzylthio group in the target compound is more lipophilic than the pyridin-2-ylmethylthio group in ’s compound, which may reduce aqueous solubility but improve membrane permeability.

- Position 6 Substituent : The pyridin-3-yl group in the target compound differs from the pyridin-4-yl group in ’s analog. Pyridin-3-yl’s nitrogen orientation may influence hydrogen bonding with target enzymes.

Biological Activity

3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound with significant potential in medicinal chemistry, particularly in anticancer research. It features a pyridazine ring substituted with a pyridin-3-yl group and a 3-methylbenzylthio group. This compound has garnered attention due to its biological activity, especially its ability to interact with various molecular targets, including enzymes and receptors.

- Molecular Formula : CHNS

- Molecular Weight : Approximately 273.36 g/mol

- CAS Number : 893993-72-1

Synthesis

The synthesis of 3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves:

- Formation of the Pyridazine Core : Achieved through the condensation of hydrazine with suitable dicarbonyl compounds.

- Substitution Reaction : The pyridazine core is functionalized with the pyridin-3-yl group via nucleophilic substitution.

- Thioether Formation : The introduction of the 3-methylbenzylthio group occurs under basic conditions, often utilizing solvents like DMF or DMSO at elevated temperatures.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyridazine derivatives, including 3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines.

-

Cell Lines Tested :

- T-47D (breast cancer)

- MDA-MB-231 (breast cancer)

- SKOV-3 (ovarian cancer)

- Mechanism of Action :

Table 1: Cytotoxicity Data for Selected Pyridazine Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 11l | T-47D | 1.57 ± 0.05 |

| 11m | MDA-MB-231 | 2.62 ± 0.08 |

| 11e | SKOV-3 | Not reported |

Molecular Targeting

In silico studies suggested that CDK2 (Cyclin-dependent kinase 2) could be a potential target for these compounds, with binding interactions indicating a strong affinity for inhibition . The selectivity towards CDK2 suggests that these compounds could be further developed as targeted therapies.

Case Studies

A notable study evaluated a series of pyridazine derivatives, including those related to 3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine, demonstrating their efficacy in inhibiting tumor growth and angiogenesis in vivo. These findings support the potential application of this compound class in developing novel anticancer agents .

Q & A

Q. What synthetic routes are commonly employed for 3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine, and how do reaction conditions impact yield?

Methodological Answer: Synthesis typically involves multi-step protocols, including nucleophilic substitution, Suzuki-Miyaura coupling, or thioether bond formation. Key parameters include:

- Temperature : 60–100°C for coupling reactions (e.g., aryl halide with pyridazine intermediates) .

- Solvent : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .

- Catalysts : Pd(PPh₃)₄ or CuI for cross-coupling steps .

- Purification : Column chromatography or recrystallization improves purity (>95%) .

Q. What analytical techniques validate the structural identity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR assigns substituent positions (e.g., methylbenzyl vs. pyridyl protons) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₇H₁₆N₃S⁺) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the pyridazine core (if crystals are obtainable) .

Q. How is preliminary bioactivity screening conducted for this compound?

Methodological Answer:

- In vitro assays : Enzyme inhibition (e.g., kinases) or receptor binding studies at µM–nM concentrations .

- Cell viability : MTT assays to assess cytotoxicity in cancer/hepatic cell lines .

- Dose-response curves : EC₅₀/IC₅₀ calculations using nonlinear regression models .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyridazine derivatives?

Methodological Answer:

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., uniform ATP concentrations in kinase assays) .

- Structural analogs : Synthesize derivatives with systematic substituent variations (e.g., fluorobenzyl vs. methylbenzyl) to isolate activity drivers .

- Computational modeling : Molecular docking (AutoDock Vina) identifies binding pose discrepancies across targets .

Q. How do substituents (e.g., 3-methylbenzyl vs. 2-fluorobenzyl) influence electronic and steric properties?

Methodological Answer:

Q. What mechanistic hypotheses explain target selectivity in enzyme inhibition?

Methodological Answer:

- Kinetic studies : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .

- Mutagenesis : Engineer enzyme active sites (e.g., Ala-scanning) to identify critical residues for binding .

- SPR/BLI : Quantify binding kinetics (kₒₙ/kₒff) to compare affinity across homologs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.